molecular formula C19H28N2O2 B2357195 N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1396683-55-8

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2357195
CAS No.: 1396683-55-8
M. Wt: 316.445
InChI Key: PBBZVZNCZFIGGD-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a diisopropylamino group, a but-2-yn-1-yl chain, and a methoxyphenylacetamide moiety, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a suitable halide under basic conditions to form the but-2-yn-1-yl intermediate.

    Introduction of the diisopropylamino group: The intermediate is then reacted with diisopropylamine in the presence of a catalyst, such as palladium, to introduce the diisopropylamino group.

    Coupling with 4-methoxyphenylacetic acid: The final step involves coupling the intermediate with 4-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(diethylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide
  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide is unique due to its specific diisopropylamino group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-17-8-10-18(23-5)11-9-17/h8-11,15-16H,12-14H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBZVZNCZFIGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)CC1=CC=C(C=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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